molecular formula C4H9FO B12813295 (S)-3-fluoro-2-methylpropan-1-ol CAS No. 1639042-43-5

(S)-3-fluoro-2-methylpropan-1-ol

Cat. No.: B12813295
CAS No.: 1639042-43-5
M. Wt: 92.11 g/mol
InChI Key: HRPXBIFMRWNHRU-SCSAIBSYSA-N
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Description

(S)-3-fluoro-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a fluorine atom attached to the third carbon of a propanol chain, with a methyl group attached to the second carbon. The compound is chiral, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluoro-2-methylpropanal using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the nucleophilic substitution of 3-fluoro-2-methylpropan-1-yl chloride with a suitable nucleophile, followed by reduction to yield the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-fluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluoro-2-methylpropanal or 3-fluoro-2-methylpropanoic acid, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can yield 3-fluoro-2-methylpropan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: 3-fluoro-2-methylpropanal, 3-fluoro-2-methylpropanoic acid

    Reduction: 3-fluoro-2-methylpropan-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-3-fluoro-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-fluoro-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-fluoro-2-methylpropan-1-ol: The enantiomer of (S)-3-fluoro-2-methylpropan-1-ol, with similar chemical properties but different biological activity.

    3-fluoro-2-methylpropan-1-amine: A derivative obtained through the reduction of this compound.

    3-fluoro-2-methylpropanal: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and interact selectively with chiral receptors makes it valuable in various scientific and industrial applications.

Properties

CAS No.

1639042-43-5

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

(2S)-3-fluoro-2-methylpropan-1-ol

InChI

InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

HRPXBIFMRWNHRU-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H](CO)CF

Canonical SMILES

CC(CO)CF

Origin of Product

United States

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